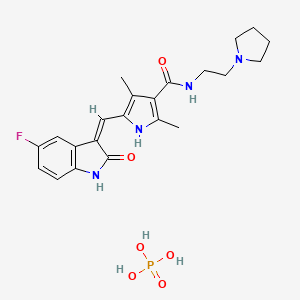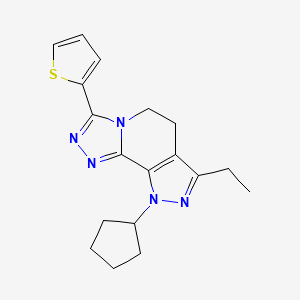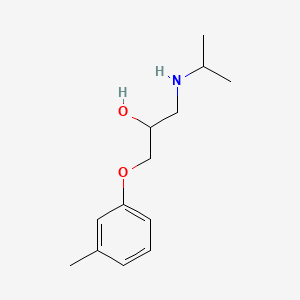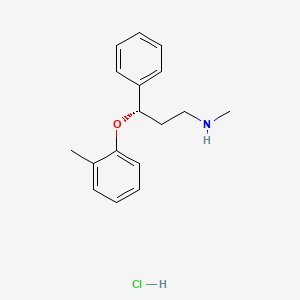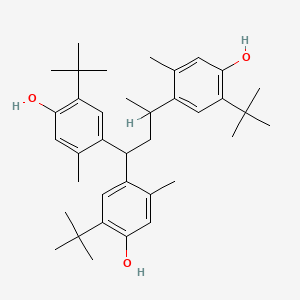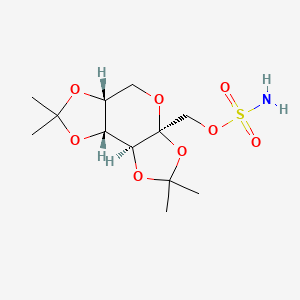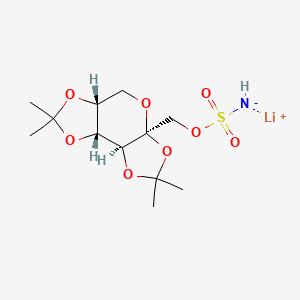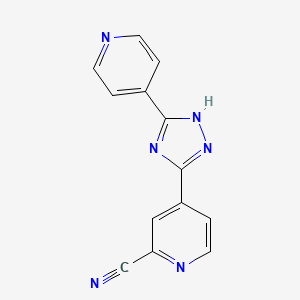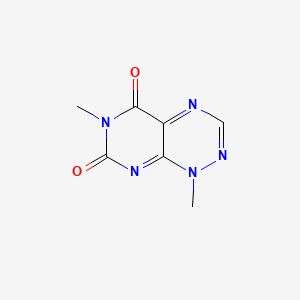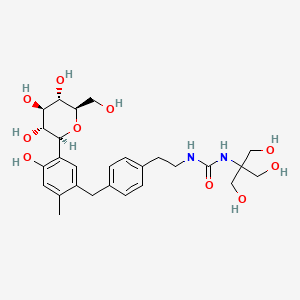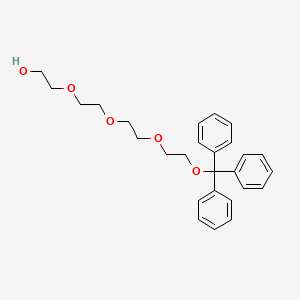
Tr-PEG5
描述
Tr-PEG5 is an organic compound with the molecular formula C27H32O5 and a molecular weight of 436.54 g/mol . This compound is known for its unique structure, which includes a trityl group and multiple ether linkages. It is often used in research and industrial applications due to its versatile chemical properties.
作用机制
Target of Action
Tr-PEG5, also known as 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-OL, is a polyethylene glycol (PEG) linker . It is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of this compound are the lysine and N-terminal amino groups of proteins .
Mode of Action
This compound contains a trityl, alcohol protecting group, and a terminal hydroxyl group . The trityl group can be removed under acidic conditions . The N-hydroxysuccinimide ester (NHS) groups at either end of the PEG5 spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .
Pharmacokinetics (ADME Properties)
Peg linkers like this compound are known to enhance the solubility of compounds in aqueous media , which can improve the absorption and distribution of the conjugated drugs. The metabolism and excretion of this compound would be largely dependent on the properties of the conjugated drug.
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific proteins or drugs it is conjugated to. By forming stable amide bonds with proteins, this compound can alter the proteins’ properties, potentially enhancing their stability, solubility, and reducing their immunogenicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH level can affect the removal of the trityl group and the formation of amide bonds . Furthermore, the presence of other substances in the environment could potentially interact with this compound or the conjugated drug, influencing its action.
准备方法
Synthetic Routes and Reaction Conditions
Tr-PEG5 can be synthesized through various methods. One common method involves the reaction of 4-bromo-1-butanol with triphenylborane under specific reaction conditions . The reaction typically requires a catalyst and is conducted at a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to achieve high purity levels of the final product .
化学反应分析
Types of Reactions
Tr-PEG5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler alcohols or ethers.
Substitution: The trityl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary alcohols .
科学研究应用
Tr-PEG5 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
相似化合物的比较
Similar Compounds
2,5,8,11-Tetraoxatridecan-13-ol: Similar in structure but lacks the trityl group.
Tetraethylene glycol monomethyl ether: Contains similar ether linkages but has different functional groups.
Uniqueness
Tr-PEG5 is unique due to its trityl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where stability and specific molecular interactions are required .
属性
IUPAC Name |
2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O5/c28-16-17-29-18-19-30-20-21-31-22-23-32-27(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-15,28H,16-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNUQXMSFVIKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468360 | |
| Record name | 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125274-16-0 | |
| Record name | 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,5'-[Carbonylbis[imino(1-hydroxynaphthalene-6,3-diyl)sulfonylimino]]bis(2-chlorobenzenesulfonic acid)](/img/structure/B1683192.png)
